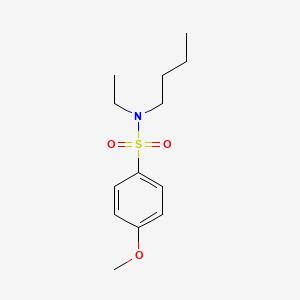

N-butyl-N-ethyl-4-methoxybenzenesulfonamide

説明

Synthesis Analysis

The synthesis of N-butyl-N-ethyl-4-methoxybenzenesulfonamide and its derivatives often involves reactions with sulfonamide precursors. For example, a new series of sulfonamides derived from 4-methoxyphenethylamine were synthesized through a reaction with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution. Subsequent treatments with various alkyl/aralkyl halides yielded a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides. These compounds were characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, alongside elemental analysis (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of N-butyl-N-ethyl-4-methoxybenzenesulfonamide derivatives has been analyzed through various spectroscopic methods, providing insights into their structural characteristics. In one study, the spectroscopic analysis of monomers and dimers of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide revealed interaction energies, hydrogen bonds, and stacking interactions, which were evaluated using both experimental and theoretical approaches (Karakaya et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving N-butyl-N-ethyl-4-methoxybenzenesulfonamide derivatives showcase their reactivity and potential as therapeutic agents. For instance, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide demonstrated acetylcholinesterase inhibitory activity, suggesting its potential in Alzheimer's disease treatment. The kinetic mechanism and binding affinities of these compounds were analyzed through docking studies and Lineweaver-Burk plots (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of N-butyl-N-ethyl-4-methoxybenzenesulfonamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Crystal structures of these compounds reveal interactions like C—H⋯πaryl and C—H⋯O, leading to different architectural formations in their solid-state structures (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of N-butyl-N-ethyl-4-methoxybenzenesulfonamide derivatives are influenced by their molecular structure. For example, the reactivity of these compounds towards acetylcholinesterase and their inhibitory effects on enzymes highlight their potential therapeutic applications. The selectivity and efficiency of these compounds in biochemical reactions underscore their importance in drug development and other chemical applications (Abbasi et al., 2018).

科学的研究の応用

Prevention of Cerebral Vasospasm

N-butyl-N-ethyl-4-methoxybenzenesulfonamide derivatives have been studied for their potential in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH), a serious complication that can lead to delayed cerebral ischemia. The effectiveness of oral treatment with endothelin receptor antagonists, which share a similar sulfonamide structure, has been demonstrated in reducing the magnitude of constriction in blood vessels, suggesting a pathway for N-butyl-N-ethyl-4-methoxybenzenesulfonamide derivatives in treating vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Neurotoxicity Evaluation

Studies have also explored the neurotoxicity of N-butylbenzenesulfonamide (NBBS), a closely related compound, following oral exposure. These investigations provide insights into the safety profile of N-butyl-N-ethyl-4-methoxybenzenesulfonamide, with findings indicating that NBBS distributes rapidly to the brain but clears rapidly without evidence of accumulation, suggesting potential safety in use (Rider et al., 2012).

Chemical Synthesis Applications

In the realm of chemical synthesis, sulfonamide-substituted iron phthalocyanines, including compounds with structural similarities to N-butyl-N-ethyl-4-methoxybenzenesulfonamide, have been designed for potential use as oxidation catalysts. These compounds exhibit remarkable stability under oxidative conditions and have been used in the oxidation of olefins, highlighting their utility in synthetic chemistry applications (Işci et al., 2014).

Antitumor Activity

Research into the structure and gene expression relationship of antitumor sulfonamides, including derivatives of N-butyl-N-ethyl-4-methoxybenzenesulfonamide, has identified potent cell cycle inhibitors that have advanced to clinical trials. These compounds have shown preliminary clinical activities, offering a glimpse into the therapeutic potential of N-butyl-N-ethyl-4-methoxybenzenesulfonamide derivatives in oncology (Owa et al., 2002).

特性

IUPAC Name |

N-butyl-N-ethyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-4-6-11-14(5-2)18(15,16)13-9-7-12(17-3)8-10-13/h7-10H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOZWJMNQGPUOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-N-ethyl-4-methoxy-1-benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)

![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)